molecular formula C20H15N3O7 B2726638 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618872-54-1

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2726638
CAS RN: 618872-54-1
M. Wt: 409.354
InChI Key: BWDSEVSMJZAYED-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15N3O7 and its molecular weight is 409.354. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthetic Applications

  • Research has focused on the synthesis and reactions of α-acetylenic ketones containing nitrofuran rings, showcasing the potential of such compounds in synthesizing a variety of heteroaromatic structures. This includes the formation of isoxazoles, pyrazoles, and other nitrogen-containing heterocycles through reactions with hydroxylamine, hydrazine, and similar reagents, indicating a broad utility in organic synthesis and medicinal chemistry (Sasaki & Yoshioka, 1971).

Unique Chemical Properties

  • Compounds such as 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole have been studied for their strong acid characteristics and unique reactivity towards carbonyl compounds. This reflects the potential research interest in exploring the electron-deficient nature of similar isoxazole systems, which could influence the design of new chemical entities with specific reactivity profiles (Zvilichovsky, 1975).

Photoinduced Intramolecular Reactions

  • Studies on compounds with hydroxy and methylidene moieties have revealed insights into photoinduced intramolecular reactions, such as the formation of bifurcate hydrogen bonds. This research could imply applications in developing photoswitchable molecules or understanding photostability in molecular design (Sigalov, Shainyan, & Sterkhova, 2017).

Electrophilicity and Nucleophilic Substitution

  • The synthesis and study of nitro derivatives of pyrrole, furan, and tetrazole highlight the electrophilic character and potential for nucleophilic substitution reactions in such compounds. This knowledge could be leveraged in drug discovery or material science, focusing on the modification of molecules to achieve desired properties or activities (Esseffar et al., 2002).

properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O7/c1-10-6-7-14(29-10)18(24)16-17(12-4-3-5-13(9-12)23(27)28)22(20(26)19(16)25)15-8-11(2)30-21-15/h3-9,17,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDSEVSMJZAYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)[N+](=O)[O-])C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

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